molecular formula C13H13BrO2 B6608509 methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2866308-91-8

methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B6608509
CAS No.: 2866308-91-8
M. Wt: 281.14 g/mol
InChI Key: RQJLOTBJLOUHNV-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative featuring a 4-bromophenyl substituent and a methyl ester group. BCP scaffolds are valued in medicinal chemistry for their rigid, three-dimensional structure, which mimics disubstituted benzene rings while offering improved metabolic stability and reduced conformational flexibility . The bromine atom on the aryl ring enhances lipophilicity and may facilitate further functionalization via cross-coupling reactions.

Properties

IUPAC Name

methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO2/c1-16-11(15)13-6-12(7-13,8-13)9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJLOTBJLOUHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is then subjected to a series of reactions to introduce the desired substituents.

    Introduction of the 4-bromophenyl group: This step involves the use of a brominated aromatic compound, such as 4-bromobenzyl bromide, in a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and amines.

    Reduction Reactions: Products include primary alcohols.

    Oxidation Reactions: Products include carboxylic acids and ketones.

Scientific Research Applications

Methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core can provide rigidity and stability to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Aryl Derivatives

Methyl 3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate
  • Molecular Formula : C₁₃H₁₃ClO₂
  • Molecular Weight : 236.69 g/mol
  • Physical Properties : Predicted density = 1.368 g/cm³; boiling point = 300.9°C .
  • Key Differences : Chlorine’s smaller atomic radius and lower polarizability compared to bromine reduce lipophilicity (Cl: +0.71 vs. Br: +0.86 in π systems). This may decrease membrane permeability but improve aqueous solubility.
  • Applications : Commercially available (CAS 131515-52-1) and used in cross-coupling reactions .
Methyl 3-(4-Bromothiophen-2-yl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate
  • Molecular Formula : C₁₁H₁₀BrF₂O₂S
  • Synthesis : Prepared via Rh-catalyzed one-pot method (Method C) with 43% yield .

Electron-Withdrawing Group Derivatives

Methyl 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
  • Molecular Formula : C₈H₉F₃O₂
  • Molecular Weight : 194.15 g/mol
  • Properties : High purity (≥97%, CAS 1850815-92-7). The CF₃ group increases metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets .
Methyl 3-(4-Cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate
  • CAS : 131515-53-2
  • Key Differences: The cyano group’s strong electron-withdrawing nature (-σp = 0.66) may enhance electrophilic reactivity compared to bromophenyl derivatives. Used in materials science for polar functional group incorporation .

Amino and Carboxylic Acid Derivatives

3-(Boc-Amino)-bicyclo[1.1.1]pentane-1-carboxylic Acid Methyl Ester
  • Molecular Formula: C₁₂H₁₉NO₄
  • Molecular Weight : 241.29 g/mol
  • Applications : The tert-butoxycarbonyl (Boc) group enables peptide coupling, making it useful in PROTACs or bifunctional molecule synthesis .
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
  • Molecular Formula : C₁₂H₁₁BrO₂
  • Molecular Weight : 267.12 g/mol
  • Properties : Solid with 95% purity (CAS 1980054-39-4). The carboxylic acid group increases water solubility and acidity (pKa ~4-5), suitable for salt formation .

Complex Heterocyclic Derivatives

Methyl 3-(7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)bicyclo[1.1.1]pentane-1-carboxylate
  • Synthesis : Prepared via HBTU-mediated coupling (99% yield) .

Biological Activity

Methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound that has garnered attention due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies with similar compounds.

Overview of the Compound

  • Chemical Formula : C13H13BrO2
  • Molecular Weight : 267.15 g/mol
  • Structure : The compound features a bicyclo[1.1.1]pentane core with a 4-bromophenyl substituent and a methyl ester functional group.

This compound acts as a bioisostere, which allows it to mimic the structure of other biologically active compounds while potentially enhancing their pharmacological properties. The unique bicyclic structure contributes to:

  • Enhanced Solubility : The three-dimensional character of the bicyclo[1.1.1]pentane framework can improve the solubility and permeability of drugs, as seen in studies where similar compounds exhibited increased oral bioavailability compared to their phenyl counterparts .
  • Target Interaction : The presence of the 4-bromophenyl group may influence the compound's interaction with biological targets, enhancing its efficacy in inhibiting specific enzymes or pathways.

Anticancer Properties

Research has indicated that derivatives of bicyclo[1.1.1]pentanes can exhibit significant anticancer activity. For instance, modifications to the bicyclic structure have led to compounds that serve as potent inhibitors of γ-secretase, an enzyme implicated in cancer progression . In particular, studies show that replacing conventional phenyl rings with bicyclo[1.1.1]pentane motifs can yield compounds with improved metabolic stability and bioavailability.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its unique structure:

  • Absorption : Enhanced absorption rates have been observed in compounds with similar bicyclic structures.
  • Distribution : The lipophilic nature of the bromophenyl group may facilitate better distribution within biological systems.
  • Metabolism : Studies indicate that such compounds may undergo metabolic transformations that enhance their therapeutic effects while minimizing toxicity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityKey Findings
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylateSimilar core without bromophenylLimited studies availableLacks significant enhancements in solubility
Methyl 3-(2-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylateChlorophenyl instead of bromophenylPotentially lower potency than brominated analogsChlorine substitution reduces reactivity
Methyl 3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylateFluorinated variantExhibits moderate biological activityFluorine enhances metabolic stability

Case Study 1: γ-Secretase Inhibition

In a study involving the replacement of phenyl groups in γ-secretase inhibitors with bicyclo[1.1.1]pentane motifs, researchers found that these modifications led to significant improvements in both enzyme inhibition and pharmacokinetic properties, demonstrating the potential utility of such structural changes in drug design .

Case Study 2: Antimicrobial Screening

A comparative screening of various bicyclo[1.1.1]pentane derivatives revealed promising antimicrobial activity against several bacterial strains, suggesting that this compound could be further explored for its potential therapeutic applications in infectious diseases.

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